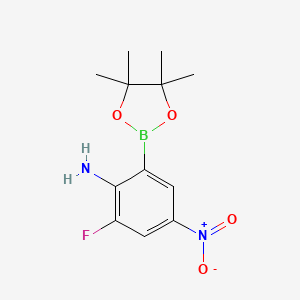
2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a fluorine atom, a nitro group, and a boronic ester, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
The synthesis of 2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a precursor compound undergoes a reaction with a boronic acid derivative to introduce the boronic ester group. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can participate in reduction reactions, often using reagents like hydrogen gas or metal hydrides.
Substitution: The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. Common reagents for these reactions include palladium catalysts, bases, and solvents like ethanol or water. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive groups. The boronic ester group allows it to undergo transmetalation in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds . The fluorine and nitro groups can influence the compound’s reactivity and interaction with other molecules, potentially targeting specific molecular pathways in biological systems.
Comparación Con Compuestos Similares
2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other boronic acid derivatives and fluorine-containing compounds:
Similar Compounds: 2-Fluoro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications
Propiedades
IUPAC Name |
2-fluoro-4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMNTDJKCYNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














